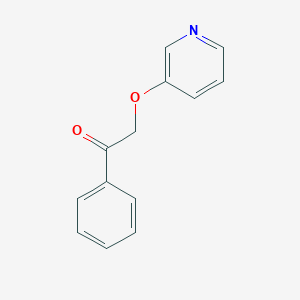

alpha-(3-Pyridyloxy)acetophenone

Description

Alpha-(3-Pyridyloxy)acetophenone is a synthetic acetophenone derivative characterized by a pyridyloxy substituent at the alpha position. Acetophenones are aromatic ketones with a phenyl group attached to a carbonyl moiety, widely recognized for their versatility in pharmaceuticals, agrochemicals, and materials science . This compound may exhibit unique interactions in catalytic systems, drug-receptor binding, or environmental degradation due to its electronic and steric profile .

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

1-phenyl-2-pyridin-3-yloxyethanone |

InChI |

InChI=1S/C13H11NO2/c15-13(11-5-2-1-3-6-11)10-16-12-7-4-8-14-9-12/h1-9H,10H2 |

InChI Key |

HSJFAXGCCGQGRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Reactivity and Catalytic Hydrogenation

Acetophenone derivatives with varied substituents exhibit distinct reactivities in chemical reactions. For example:

- (p-Trifluoromethyl)acetophenone: The electron-withdrawing CF₃ group increases electrophilicity of the carbonyl carbon, enhancing reactivity in hydrogenation reactions. This derivative was reduced efficiently under asymmetric hydrogenation conditions using Rhodium catalysts .

- (p-Amino)acetophenone: The electron-donating NH₂ group decreases carbonyl reactivity, requiring harsher conditions for reduction. This substituent also enables participation in hydrogen bonding, influencing biological interactions .

- Alpha-(3-Pyridyloxy)acetophenone: The pyridyloxy group combines steric bulk and moderate electron-withdrawing effects (due to the electronegative oxygen and nitrogen atoms). This may result in intermediate reactivity compared to CF₃ and NH₂ derivatives. Its nitrogen atom could also facilitate coordination with metal catalysts or biological targets .

Table 1: Reactivity of Acetophenone Derivatives in Hydrogenation

Note: Direct data for this compound is lacking in the provided evidence, but its behavior can be inferred from analogous compounds.

Environmental and Industrial Considerations

- Industrial Use: Unlike natural acetophenones (e.g., paeonol from plants or fungal derivatives), this compound is synthetic, aligning with applications in controlled drug synthesis or specialty chemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.